molecular formula C14H19N B041429 2-Methyl-1-pentylindole CAS No. 42951-36-0

2-Methyl-1-pentylindole

Cat. No. B041429
CAS RN: 42951-36-0
M. Wt: 201.31 g/mol
InChI Key: GBWXBGHPYIJYPV-UHFFFAOYSA-N
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Description

“2-Methyl-1-pentylindole” is a biochemical used for proteomics research . It is a new class of cannabimimetic indoles with high efficacious agonists at the CB1 receptor and partial agonists at the CB2 receptor . The molecular formula of 2-Methyl-1-pentylindole is C14H19N .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-pentylindole consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 201.31 .

Scientific Research Applications

  • Photoinduced reactions involving 2-methylindoles, including 2-Methyl-1-pentylindole, can lead to derivatives like 2-methyl-2-[3-(2-methylindolyl)]indoxyl and its N,N′-dimethyl derivative. These reactions are significant in the study of photosensitized oxygenation processes (Saito, Imuta, & Matsuura, 1972).

  • The compound has been analyzed using techniques like FTIR, revealing distinguishing features in its structure. This is crucial in the identification and analysis of synthetic cannabinoids (Smith, Deruiter, Abdel-Hay, & Clark, 2014).

  • Studies on synthetic cannabinoids, including those related to 2-Methyl-1-pentylindole, have revealed different primary metabolites, indicating diverse pathways for metabolism. This research is significant for understanding the pharmacological and toxicological profiles of these compounds (Wohlfarth et al., 2015).

  • Research has shown that derivatives of 2-Methyl-1-pentylindole share pharmacological properties with THC in mice, providing insights into their potential effects and applications (Wiley, Marusich, Martin, & Huffman, 2012).

  • Hydrolysis of methylated pyrano[3,4-b]indol-3-ones leads to salvadoarele and 2,3-diacetylindoles, respectively, demonstrating the compound's versatility in chemical transformations (Pindur & Erfanian-Abdoust, 1992).

  • In the context of biofuels, metabolic engineering has been utilized to produce pentanol isomers, which could be related to the compound's structural analogs. This highlights its potential applications in renewable energy sources (Cann & Liao, 2009).

properties

IUPAC Name

2-methyl-1-pentylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-4-7-10-15-12(2)11-13-8-5-6-9-14(13)15/h5-6,8-9,11H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXBGHPYIJYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604545
Record name 2-Methyl-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-pentylindole

CAS RN

42951-36-0
Record name 2-Methyl-1-pentyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42951-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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